molecular formula C6H10O5 B1330388 Dimethyl malate CAS No. 1587-15-1

Dimethyl malate

Cat. No.: B1330388
CAS No.: 1587-15-1
M. Wt: 162.14 g/mol
InChI Key: YSEKNCXYRGKTBJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dimethyl malate, also known as dimethyl (S)-(-)-malate, is an organic compound with the molecular formula C6H10O5. It is the dimethyl ester of malic acid, a naturally occurring compound found in many fruits. This compound is a colorless liquid with a mild, fruity odor and is used in various chemical syntheses and industrial applications.

Mechanism of Action

Target of Action

Dimethyl malate, also known as dimethyl (S)-(-)-malate , is a complex compound with a variety of potential targets. It’s worth noting that the compound is often used as a starting material in the synthesis of other compounds, such as (-)-tulipalin B .

Mode of Action

It is known to be a reactive dienophile, which means it can participate in Diels-Alder reactions with substituted furans . This allows it to form complex structures and interact with a variety of biological targets.

Biochemical Pathways

This compound can affect several biochemical pathways. For instance, it has been shown to impact metabolic pathways involved in mitochondrial activity, such as the citric acid cycle and de novo triacylglycerol biosynthesis . It can also influence the synthesis of catecholamines and serotonin by altering the levels of their respective precursors .

Pharmacokinetics

It is known that this compound can be synthesized from maleic anhydride and methanol, with sulfuric acid acting as an acid catalyst .

Result of Action

It is known that the compound can undergo various chemical reactions, such as selective reduction of its ester group to alcohol . This allows it to participate in a variety of biochemical processes and potentially exert a range of effects.

Action Environment

The action of this compound can be influenced by various environmental factors. For example, its reactivity as a dienophile can be affected by the presence of other compounds, such as substituted furans . Additionally, its solubility in different solvents can influence its availability and thus its efficacy .

Preparation Methods

Synthetic Routes and Reaction Conditions: Dimethyl malate can be synthesized through the esterification of malic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically involves heating the mixture under reflux conditions to drive the esterification process to completion.

Industrial Production Methods: In an industrial setting, this compound is produced by the esterification of maleic anhydride with methanol. This process involves the use of a strong acid catalyst and is carried out in a continuous reactor system to ensure high yield and purity. The reaction is followed by purification steps such as distillation to remove any unreacted starting materials and by-products.

Chemical Reactions Analysis

Types of Reactions: Dimethyl malate undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Hydrogenation: Ruthenium-based catalysts, aqueous solvent, low temperatures.

    Acylation: Polyoxometalates, such as decatungstate anion, under photocatalytic conditions.

    Diels-Alder Reaction: Substituted furans, ultrasonic irradiation.

Major Products:

    Hydrogenation: 1,2,4-butanetriol.

    Acylation: Acylated adducts.

    Diels-Alder Reaction: Cyclohexene derivatives.

Comparison with Similar Compounds

  • Dimethyl maleate
  • Dimethyl fumarate
  • Diethyl maleate

Properties

IUPAC Name

dimethyl 2-hydroxybutanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O5/c1-10-5(8)3-4(7)6(9)11-2/h4,7H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSEKNCXYRGKTBJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC(C(=O)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2037213
Record name Dimethylmalate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2037213
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1587-15-1
Record name Dimethyl malate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1587-15-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Dimethyl malate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001587151
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dimethyl malate
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=165661
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Dimethylmalate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2037213
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Dimethyl malate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.014.954
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name DIMETHYL MALATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2DXY0K7M4R
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Dimethyl malate
Reactant of Route 2
Reactant of Route 2
Dimethyl malate
Reactant of Route 3
Reactant of Route 3
Dimethyl malate
Reactant of Route 4
Dimethyl malate
Reactant of Route 5
Reactant of Route 5
Dimethyl malate
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
Dimethyl malate
Customer
Q & A

Q1: What is the molecular formula and weight of dimethyl malate?

A1: this compound has a molecular formula of C6H10O5 and a molecular weight of 162.14 g/mol.

Q2: How is this compound synthesized?

A2: this compound can be synthesized through several methods:

  • Esterification of malic acid: This involves reacting malic acid with methanol in the presence of an acid catalyst like sulfuric acid . The reaction conditions, like temperature and catalyst concentration, can influence the yield and selectivity of this compound.
  • Enzymatic hydrolysis: (R)-Dimethyl malate can be obtained from a racemic mixture of (R,S)-dimethyl malate through enzymatic hydrolysis using pig liver esterase (PLE) .
  • Reduction of diethyl oxalacetate: An enantioselective approach involves the reduction of diethyl oxalacetate using baker’s yeast (Saccharomyces cerevisiae), yielding (S)-diethyl malate, which can be further converted to this compound .

Q3: Are there spectroscopic techniques used to characterize this compound?

A3: Yes, Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are routinely employed to elucidate the structure of this compound . NMR helps identify different proton and carbon environments within the molecule, providing valuable information about its structure. MS helps determine the molecular weight and fragmentation pattern, further confirming the identity of the compound.

Q4: Can this compound act as a substrate in enzymatic reactions?

A4: Yes, this compound can act as a substrate for enzymes like oxalacetate acetylhydrolase (OAH). Although oxalacetate is the primary substrate, OAH can also catalyze the lysis of (2R,3S)-dimethyl malate, albeit with lower efficiency .

Q5: What is the role of this compound in studying glucose-stimulated insulin secretion (GSIS)?

A5: this compound, being membrane-permeable, has been used to investigate metabolic pathways involved in GSIS. Research shows that this compound can partially restore GSIS in pancreatic β-cells chronically exposed to fatty acids . This suggests its potential role in elucidating mechanisms of impaired GSIS associated with hyperlipidemia and type 2 diabetes.

Q6: What are the applications of this compound?

A6: this compound finds application in various fields:

  • Chemical Synthesis: It serves as a chiral building block in synthesizing optically active compounds, including α, β- and β', γ'-unsaturated alcohols .
  • Research: It plays a role in studying metabolic pathways and potential therapeutic targets for diseases like type 2 diabetes .
  • Agriculture: It holds potential as a natural insecticide due to its demonstrated toxicity towards insects like D. melanogaster .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.